80-Fold Superior Anti-Proliferative Potency Over Gallium Acetylacetonate in Gallium-Resistant A549 Lung Adenocarcinoma Cells
Compound 5476423 exhibits an 80-fold increase in anti-proliferative potency compared to the baseline gallium compound gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. In the same assay system, the co-lead compound 7919469 (a naphthalene-tetrazole chemotype) showed only a 13-fold potency increase over GaAcAc, establishing a 6.2-fold differential advantage for the pyrazoloquinoline scaffold of 5476423 [1]. Furthermore, co-treatment of R-cells with 5476423 enhanced GaAcAc efficacy by 2-fold, indicating a chemosensitization capability not observed with any other compound in the screened library [1].
| Evidence Dimension | Fold increase in anti-proliferative potency (IC50) over GaAcAc against gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 80-fold increased potency vs GaAcAc; 2-fold enhancement of GaAcAc efficacy in combination |
| Comparator Or Baseline | Compound 7919469 (naphthalene-tetrazole): 13-fold increased potency vs GaAcAc; GaAcAc alone: baseline (1×) |
| Quantified Difference | 6.2-fold greater potency gain for 5476423 vs 7919469; 80× total improvement over GaAcAc baseline |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cell line; anti-proliferative assay; virtual screening hits from AXL kinase homology model; Oyewumi et al. 2014 |
Why This Matters
For procurement targeting gallium-resistant lung cancer models, 5476423 provides an 80-fold potency window over the clinical gallium baseline and a 6.2-fold advantage over the best alternative chemotype from the same screening campaign.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014;24(18):4553-4556. doi:10.1016/j.bmcl.2014.07.072 View Source
